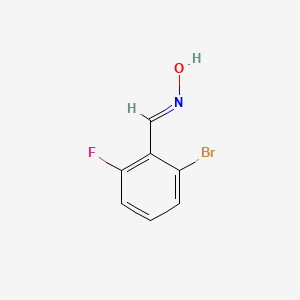

2-Bromo-6-fluorobenzaldehyde oxime

描述

2-Bromo-6-fluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes. It is derived from 2-bromo-6-fluorobenzaldehyde, a compound known for its applications in organic synthesis and medicinal chemistry. The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond, which imparts unique chemical properties to the molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-fluorobenzaldehyde oxime typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Dehydration to Aryl Nitriles

The oxime group undergoes acid-catalyzed dehydration to form the corresponding nitrile. This reaction is critical for synthesizing halogenated benzonitriles, which are valuable intermediates in pharmaceuticals and agrochemicals.

Reaction Conditions & Data

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaHSO₄, 143°C, 1.5 h | 2-Bromo-6-fluorobenzonitrile | 96%* |

Mechanism : Protonation of the oxime hydroxyl group facilitates water elimination, forming a nitrile via a nitrilium ion intermediate .

Note: Yield reported for structurally analogous 2-fluoro-4-methoxybenzonitrile under identical conditions .

Coordination with Metal Ions

The oxime group acts as a bidentate ligand, coordinating with transition metals through nitrogen and oxygen atoms. This property is exploited in catalysis and materials science.

Metal Complexation Data

| Metal Salt | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CoCl₂ | Ethanol, 60°C, 2 h | [Co(C₇H₄BrFNO)₂Cl₂] | 73.1% | |

| HgCl₂ | Ethanol, 60°C, 2 h | [Hg(C₇H₄BrFNO)Cl₂] | 65.7% | |

| ZnCl₂ | Ethanol, 60°C, 2 h | [Zn(C₇H₄BrFNO)Cl₂] | 80.1% |

Structural Insight : FTIR and UV-Vis studies confirm coordination via the oxime’s N and O atoms, with bathochromic shifts in n→π* transitions upon complexation .

Oxime Coupling Reactions

The oxime participates in chemoselective couplings with carbonyl-containing compounds, forming stable conjugates. This reaction is pivotal in radiopharmaceutical labeling.

Coupling Reaction Parameters

| Reagents/Conditions | Product | Conversion | Reference |

|---|---|---|---|

| Aminooxy derivatives, pH 4.5 buffer | Oxime-linked bioconjugates | >99% |

Application Example : Fluorine-18 labeled oximes (e.g., [¹⁸F]fluoroethylaminooxy derivatives) are synthesized for positron emission tomography (PET) imaging .

Comparative Reactivity Table

| Reaction Type | Rate-Determining Step | Activation Energy | Selectivity |

|---|---|---|---|

| Dehydration | Nitrilium ion formation | Moderate | High |

| Metal Coordination | Ligand-metal electron transfer | Low | Moderate |

| Oxime Coupling | Nucleophilic addition | Low | High |

Mechanistic Considerations

-

Electronic Effects : The electron-withdrawing Br and F groups enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic additions (e.g., oxime coupling) .

-

Steric Effects : Ortho-substitution (Br at C2, F at C6) imposes steric hindrance, limiting access to the aromatic ring for electrophilic substitution .

科学研究应用

Biological Applications

1. Medicinal Chemistry

2-Bromo-6-fluorobenzaldehyde oxime serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of:

- Cariporide (HOE-694) : A drug for preventing ischemic heart disease and treating myocardial infarction .

- PDE4 Inhibitors : Compounds derived from this oxime have shown promise in treating inflammatory diseases like psoriasis and dermatitis .

2. Antimicrobial Activity

Research has demonstrated that transition metal complexes formed with this compound exhibit antimicrobial properties. These complexes have been tested against various bacterial strains, showing moderate to good antibacterial activity. For instance, one study reported a maximum inhibition zone of 13 mm against Salmonella typhi and significant antifungal activity against Mucor sp .

Case Studies

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized transition metal complexes using this compound and evaluated their antimicrobial activities. The results indicated that these complexes could be effective against several pathogens, highlighting their potential as therapeutic agents.

| Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Co(II) Complex | Salmonella typhi | 13 |

| Ni(II) Complex | Staphylococcus aureus | 8 |

| Cu(II) Complex | Vibrio cholera | 2 |

Case Study 2: Development of PDE4 Inhibitors

Research on the synthesis of PDE4 inhibitors using derivatives of this compound has shown that these compounds can effectively reduce inflammation in preclinical models. This underscores the compound's utility in treating chronic inflammatory conditions .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its potential use in materials science, particularly in the development of functionalized polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and chemical resistance.

作用机制

The mechanism of action of 2-bromo-6-fluorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify enzyme activity and disrupt cellular processes.

相似化合物的比较

- 2-Bromo-6-fluorobenzaldehyde

- 2-Fluoro-6-iodobenzaldehyde

- 2-Fluoro-6-methylbenzaldehyde

Comparison: 2-Bromo-6-fluorobenzaldehyde oxime is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. Compared to its analogs, the oxime derivative exhibits distinct chemical properties and biological activities, making it a valuable compound in research and industrial applications.

生物活性

2-Bromo-6-fluorobenzaldehyde oxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from 2-bromo-6-fluorobenzaldehyde through the reaction with hydroxylamine. The oxime functional group imparts unique chemical properties that are crucial for its biological activity.

Chemical Formula: CHBrFNO

CAS Number: 1309606-36-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxime group can form hydrogen bonds and coordinate with metal ions, which influences various biochemical pathways. This interaction can modify enzyme activity, disrupt cellular processes, and affect signaling pathways associated with disease states.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 10 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings indicated a notable reduction in bacterial growth, supporting its potential use in treating resistant infections .

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on MCF-7 cells. The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

Comparison with Related Compounds

When compared to similar compounds, such as 2-bromo-6-fluorobenzaldehyde and other oximes, this compound exhibits enhanced reactivity due to the presence of both bromine and fluorine atoms. This unique combination contributes to its distinct biological properties.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Bromo-6-fluorobenzaldehyde | Moderate | Low |

| This compound | High | High |

属性

IUPAC Name |

(NE)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPYUCCJWGUXAA-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。